molecular formula C15H20N2O2 B12979264 6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-ol

6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-ol

Cat. No.: B12979264
M. Wt: 260.33 g/mol
InChI Key: FCITVPXPKFSYDR-UHFFFAOYSA-N
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Description

6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-ol is a chemical compound that features a pyrazole ring, which is a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a hexanol chain linked through an ether bond. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-ol typically involves the reaction of 5-phenyl-1H-pyrazol-3-ol with 6-bromohexan-1-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyrazole derivative attacks the electrophilic carbon of the bromohexane, resulting in the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group or the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-one.

    Reduction: Formation of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-ol is unique due to its specific structure, which combines a pyrazole ring with a hexanol chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexan-1-ol

InChI

InChI=1S/C15H20N2O2/c18-10-6-1-2-7-11-19-15-12-14(16-17-15)13-8-4-3-5-9-13/h3-5,8-9,12,18H,1-2,6-7,10-11H2,(H,16,17)

InChI Key

FCITVPXPKFSYDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)OCCCCCCO

Origin of Product

United States

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